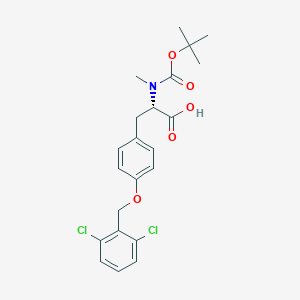

Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh

Beschreibung

Biocytin is a monocarboxylic acid amide that results from the formal condensation of the carboxylic acid group of biotin with the N(6)-amino group of L-lysine. It has a role as a mouse metabolite. It is an azabicycloalkane, a thiabicycloalkane, a member of ureas, a monocarboxylic acid amide, a non-proteinogenic L-alpha-amino acid and a L-lysine derivative. It derives from a biotin.

Eigenschaften

IUPAC Name |

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2NO5/c1-22(2,3)30-21(28)25(4)19(20(26)27)12-14-8-10-15(11-9-14)29-13-16-17(23)6-5-7-18(16)24/h5-11,19H,12-13H2,1-4H3,(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQWZKPLKWYCDZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80525963 | |

| Record name | N-(tert-Butoxycarbonyl)-O-[(2,6-dichlorophenyl)methyl]-N-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-43-3 | |

| Record name | N-(tert-Butoxycarbonyl)-O-[(2,6-dichlorophenyl)methyl]-N-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 2,6-Dichlorobenzyl Group: A Robust Protecting Group for Advanced Peptide Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Peptide Synthesis

The synthesis of peptides, whether for basic research or therapeutic development, is a complex undertaking that hinges on the strategic use of protecting groups. These temporary modifications of reactive functional groups are essential to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence.[1][2] The choice of a protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of a peptide synthesis campaign. Among the arsenal of available protecting groups, the 2,6-dichlorobenzyl (DCB) group has emerged as a powerful tool, particularly for the protection of tyrosine, cysteine, and histidine residues. This guide, intended for seasoned researchers and drug development professionals, provides a comprehensive overview of the DCB protecting group, delving into its unique chemical properties, strategic applications, and the causality behind its use in modern peptide synthesis.

The Chemical Rationale for the 2,6-Dichlorobenzyl Group: Enhanced Stability Through Electronic Effects

The 2,6-dichlorobenzyl group is a benzyl-based protecting group distinguished by the presence of two chlorine atoms at the ortho positions of the phenyl ring. This seemingly subtle modification has profound implications for the group's chemical stability. The electron-withdrawing inductive effect of the two ortho-chloro substituents significantly deactivates the benzyl ring towards electrophilic attack.[3] This deactivation makes the DCB group substantially more resistant to acidic conditions compared to the standard benzyl (Bzl) group.[2]

This enhanced acid stability is the cornerstone of the DCB group's utility, particularly within the context of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. In Boc-SPPS, the temporary Nα-Boc protecting group is repeatedly removed with a moderately strong acid, typically trifluoroacetic acid (TFA). While benzyl-based side-chain protecting groups are designed to be stable to these conditions, premature cleavage can occur, especially in the synthesis of longer or more complex peptides. The increased acid stability of the DCB group minimizes this risk, leading to higher purity and yield of the target peptide.[2]

Strategic Applications of the 2,6-Dichlorobenzyl Group in Peptide Synthesis

The robust nature of the DCB group makes it a valuable asset for the protection of several key amino acid side chains that are prone to side reactions.

Protection of Tyrosine

The phenolic hydroxyl group of tyrosine is a nucleophile that can undergo undesired acylation or alkylation during peptide synthesis. The DCB group is an excellent choice for protecting this functionality, forming a stable 2,6-dichlorobenzyl ether.

Diagram: Protection of Tyrosine with the 2,6-Dichlorobenzyl Group

Caption: S-alkylation for the protection of the cysteine side chain.

Protection of Histidine

The imidazole ring of histidine presents a unique challenge due to its nucleophilicity and potential for racemization. While various protecting groups are available, the DCB group can be used to protect the imidazole nitrogen, offering enhanced stability during synthesis.

Methodologies and Experimental Protocols

Synthesis of Boc-Tyr(2,6-Cl₂Bzl)-OH

The synthesis of Boc-Tyr(2,6-Cl₂Bzl)-OH is typically achieved through a Williamson ether synthesis. [4] Step-by-Step Protocol:

-

Deprotonation: Dissolve Boc-Tyr-OH in a suitable solvent such as dimethylformamide (DMF). Add a base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), portion-wise at 0°C to deprotonate the phenolic hydroxyl group.

-

Alkylation: Add 2,6-dichlorobenzyl chloride to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and acidify to a pH of 2-3 with a dilute acid (e.g., 1N HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Cleavage of the 2,6-Dichlorobenzyl Protecting Group

The DCB group's stability necessitates the use of strong acids for its removal. The two most common methods are hydrogen fluoride (HF) cleavage and trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) mediated cleavage. [5][6] Table: Cleavage Cocktails for 2,6-Dichlorobenzyl Group Removal

| Cleavage Reagent | Typical Cocktail Composition | Reaction Conditions | Scavengers and Their Roles |

| Hydrogen Fluoride (HF) | HF:anisole:p-cresol (90:5:5 v/v) | 0°C, 1-2 hours | Anisole/p-cresol: Trap the liberated 2,6-dichlorobenzyl cation to prevent re-alkylation of the peptide. |

| TMSOTf | TMSOTf:TFA:m-cresol:thioanisole (1:8:1:1 v/v) | 0°C to room temperature, 1-2 hours | m-Cresol/thioanisole: Act as scavengers for the 2,6-dichlorobenzyl cation. Thioanisole also helps to reduce any potential methionine sulfoxide. |

Step-by-Step HF Cleavage Protocol:

-

Preparation: Place the dried peptide-resin in a pre-cooled HF cleavage vessel. Add the appropriate scavengers.

-

HF Distillation: Distill anhydrous HF into the cleavage vessel.

-

Cleavage Reaction: Stir the mixture at 0°C for the specified duration.

-

HF Removal: Remove the HF under a stream of nitrogen or by vacuum.

-

Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide pellet multiple times with cold ether to remove scavengers and cleavage byproducts.

-

Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., aqueous acetic acid) and lyophilize to obtain the final product.

Diagram: Cleavage of the 2,6-Dichlorobenzyl Group

Caption: Acid-catalyzed cleavage of the DCB group and scavenging of the resulting carbocation.

Comparative Analysis and Performance Data

While extensive head-to-head comparative studies are not always readily available in the literature, the consensus among peptide chemists is that the DCB group offers a significant advantage in terms of stability over the standard benzyl group in Boc-SPPS. This translates to a lower incidence of side products arising from premature deprotection, particularly in the synthesis of long and complex peptides.

Qualitative Comparison of Tyrosine Protecting Groups in Boc-SPPS

| Protecting Group | Relative Acid Stability | Cleavage Conditions | Common Side Reactions |

| Benzyl (Bzl) | Moderate | Strong Acid (HF, TFMSA) | Partial cleavage during repeated TFA steps, leading to deletions or modifications. |

| 2,6-Dichlorobenzyl (DCB) | High | Strong Acid (HF, TMSOTf) | Minimal premature cleavage. Potential for incomplete cleavage if conditions are not optimized. |

| tert-Butyl (tBu) | Low | Moderate Acid (TFA) | Not suitable for traditional Boc-SPPS as it is cleaved with the Nα-Boc group. |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Incomplete Cleavage of the DCB Group | Insufficient reaction time or temperature. Inadequate acid strength. | Extend the cleavage time or increase the reaction temperature slightly (e.g., from 0°C to room temperature). Ensure the use of a sufficiently strong acid (HF or TMSOTf). |

| Side Product Formation (e.g., re-alkylation) | Insufficient or inappropriate scavengers. | Increase the concentration of scavengers (e.g., anisole, p-cresol, thioanisole). Ensure the chosen scavenger is effective at trapping the 2,6-dichlorobenzyl cation. |

| Difficulty in Synthesizing DCB-protected Amino Acids | Poor reaction conditions for Williamson ether synthesis or S-alkylation. | Optimize the base, solvent, and temperature for the protection reaction. Ensure the purity of the starting materials and reagents. |

Conclusion: A Valuable Tool for Challenging Syntheses

The 2,6-dichlorobenzyl protecting group represents a significant refinement in the field of peptide synthesis. Its enhanced acid stability provides a crucial advantage in the Boc/Bzl strategy, minimizing side reactions and leading to higher purity and yields of complex peptides. While its removal requires strong acid conditions, the benefits of its robustness during chain assembly often outweigh this consideration. For researchers and drug development professionals tackling challenging peptide targets, a thorough understanding of the chemical principles and practical application of the DCB group is an invaluable asset in the pursuit of synthetic success.

References

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

- Geistlinger, T. R., & Guy, R. K. (2002). A solid-phase synthesis of Williamson ether libraries. Organic Letters, 4(14), 2453–2455.

- Gutte, B., & Merrifield, R. B. (1969). The total synthesis of an enzyme with ribonuclease A activity. Journal of the American Chemical Society, 91(2), 501–502.

- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255–266.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using the 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943–3946.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: an alternative to the SN1 mechanism. Journal of the American Chemical Society, 105(21), 6442–6455.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

- Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1977). Trifluoromethanesulfonic acid as a deprotecting reagent in peptide synthesis.

- Futaki, S., & Kitagawa, K. (1994). A new deprotecting procedure for N(in)-formyltryptophan with 1 M trimethylsilyl bromide-thioanisole/trifluoroacetic acid. Chemical & Pharmaceutical Bulletin, 42(5), 1020–1023.

- Pires, J., & Basso, A. (2019). Greener solvents for solid-phase peptide synthesis. Current Opinion in Green and Sustainable Chemistry, 18, 100-106.

- Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. (1998). Backbone Amide Linker Strategy for Solid-Phase Synthesis of C-Terminal-Modified Peptides. Journal of the American Chemical Society, 120(22), 5441–5452.

- Han, Y., & Barany, G. (1997). An Acyl-Transfer-Promoting Auxiliary for Difficult Couplings in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(12), 3841–3848.

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

- Monfregola, L., & De Luca, S. (2011). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. Amino Acids, 41(4), 981–990.

- Troubleshooting incomplete cleavage of peptide

- Slanina, T., & Hidasová, D. (2023). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 21(25), 5236-5240.

- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (2011). The Journal of Organic Chemistry, 76(17), 7048–7063.

- The stability order in the substituted benzyl carbanions. (2025). Chemistry Stack Exchange.

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Orthogonal protecting group strategies in carbohydrate chemistry. (2025).

- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). Methods in Molecular Biology, 35, 131-147.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.

- Williamson Ether Synthesis. (2023). Chemistry LibreTexts.

- [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. (1995). Yakugaku Zasshi, 115(10), 753-771.

- Supporting information_OBC_rev1. (2016). The Royal Society of Chemistry.

- Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). AAPPTec.

- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.

- Studies on Peptides. CLII.1,2) Hard Acid Deprotecting Procedure for Peptide Synthesis. (1985). Chemical and Pharmaceutical Bulletin, 33(8), 3447-3453.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

- Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. (2025). BenchChem.

Sources

- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

An In-Depth Technical Guide to the Solubility of Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of N-tert-butoxycarbonyl-N-methyl-O-(2,6-dichlorobenzyl)-L-tyrosine, hereafter referred to as Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH. Understanding the solubility of this highly specialized, protected amino acid is critical for its effective use in solid-phase peptide synthesis (SPPS), reaction chemistry, and formulation development.

Understanding the Molecule: A Structural Perspective on Solubility

This compound is a complex organic molecule with distinct regions that dictate its interaction with various solvents. Its molecular weight is approximately 440.3 g/mol .[1]

-

Non-polar Groups: The molecule possesses significant non-polar character due to the tert-butoxycarbonyl (Boc) protecting group, the N-methyl group, and the bulky 2,6-dichlorobenzyl group. These sterically hindered, hydrophobic moieties limit solubility in polar protic solvents like water.

-

Polar Groups: The presence of a carboxylic acid (-OH) group provides a site for hydrogen bonding and deprotonation, contributing to solubility in polar solvents. The ether linkage and the carbonyl groups also add to the molecule's overall polarity.

-

Aprotic Nature: The N-methylation prevents the formation of a hydrogen bond at the amide nitrogen, which can influence peptide aggregation and solubility behavior.

Given this structure, the compound is predicted to have poor aqueous solubility but show affinity for polar aprotic organic solvents that can effectively solvate both its polar and non-polar regions.

Solubility Profile in N,N-Dimethylformamide (DMF) and Other Solvents

Quantitative solubility data for highly specialized reagents like this compound is often not publicly available. However, based on its structural properties and the behavior of similar protected amino acids, a qualitative and estimated solubility profile can be established. One supplier notes that 1 mmole of a similar compound, Boc-Tyr(2,6-di-Cl-Bzl)-OH, is "clearly soluble" in 2 ml of DMF, suggesting a solubility of at least 0.5 M.[2]

Core Directive: Why DMF is a Primary Solvent Choice

N,N-Dimethylformamide (DMF) is considered a "universal organic solvent" and is a mainstay in peptide synthesis for several key reasons.[3][4][5][6]

-

High Polarity: DMF is a polar aprotic solvent with a high dielectric constant, enabling it to dissolve a wide range of organic molecules, including protected amino acids.[3][6][7]

-

Aprotic Nature: It does not have acidic protons, which prevents unwanted side reactions with sensitive functional groups present in the solute.[6][7]

-

Solvation Power: It effectively solvates both the peptide backbone and the resin matrix in SPPS, which is crucial for efficient coupling and deprotection steps.[8][9]

While effective, it is important to note that DMF can degrade over time to release dimethylamine, which can compromise Fmoc-based synthesis strategies.[8] Furthermore, due to its classification as a substance of very high concern (SVHC) by regulations like REACH, researchers are increasingly exploring greener alternatives.[10][11]

Comparative Solubility in Other Common Solvents

The following table summarizes the expected solubility of this compound in other solvents commonly used in synthetic and pharmaceutical chemistry.

| Solvent | Type | Predicted Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solvation of both polar and non-polar moieties. Widely used in peptide synthesis.[8][9] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar properties to DMF, often considered a slightly stronger solvent for peptide synthesis.[8] Also classified as an SVHC.[10][11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dissolving power for a wide range of compounds, including those with poor solubility.[12] |

| Dichloromethane (DCM) | Non-polar | Moderate to High | Often used in Boc-chemistry SPPS; effectively dissolves many Boc-protected amino acids.[8] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Good solvent for many organic compounds but may be less effective than DMF or NMP for highly functionalized molecules.[8][13] |

| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Less effective at solvating complex protected amino acids compared to DMF.[8] |

| Methanol / Ethanol | Polar Protic | Low | The hydrophobic character of the protecting groups will likely limit solubility in alcohols. |

| Water | Polar Protic | Very Low / Insoluble | The large non-polar surface area of the molecule prevents effective hydration.[14][15] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely recognized technique for this purpose.[16][17]

Objective: To determine the equilibrium solubility of this compound in a target solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (powder form)[2]

-

Target solvent (e.g., HPLC-grade DMF)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[18]

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[17]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[17][19] It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[19]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the solid to settle. Centrifuge the samples to pellet the remaining undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, use a pipette or syringe. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulates.[20]

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC method.[21] A reverse-phase C18 column is typically suitable. The concentration is determined by comparing the peak area of the analyte to a standard curve prepared from known concentrations of the compound. The advantage of HPLC is its ability to separate the main compound from any potential impurities or degradants.[19]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

This self-validating protocol ensures accuracy by confirming that equilibrium has been reached and by using a specific, high-precision analytical method for quantification.

Conclusion and Field Insights

For professionals in drug development and peptide synthesis, the high solubility of this compound in polar aprotic solvents like DMF and NMP is a significant practical advantage.[8][22] It ensures that the amino acid remains fully dissolved during the critical coupling steps of SPPS, preventing issues related to poor reaction kinetics and incomplete incorporation that can arise from precipitation. However, the reliance on solvents like DMF, which are under increasing regulatory scrutiny, compels the field to consider and validate greener alternatives.[10][11] The robust experimental protocol detailed here provides a reliable framework for quantifying solubility not just in traditional solvents but also in these emerging, more sustainable options, ensuring that process changes are backed by solid empirical data.

References

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

HPLC for Food Analysis. (2001). Agilent Technologies. [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

-

Wikipedia. Dimethylformamide. [Link]

-

Waters Corporation. Developing Liquid Chromatography methods for Food Analysis. [Link]

-

Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, University of Rhode Island. [Link]

-

World Health Organization. (2018). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. [Link]

-

Houen, G., et al. (2018). The Solubility of Proteins in Organic Solvents. ResearchGate. [Link]

-

Madhavan, P., et al. (2010). A practical HPLC approach for the determination of trace level drug related substances in effluent. Journal of Chemical and Pharmaceutical Research, 2(5), 21-28. [Link]

-

Kian Resin Chemical Company. Technical Data Sheet DMF. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Ferraz, N., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]

-

National Center for Biotechnology Information. Boc-D-tyr(2,6-CL2-bzl)-OH. PubChem Compound Summary. [Link]

-

Chemistry LibreTexts. High Performance Liquid Chromatography. [Link]

-

White, P., et al. (2015). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs– consensus recommendations for improving data quality. ResearchGate. [Link]

-

Univar Solutions. Dimethylformamide, Technical Grade, Liquid. [Link]

-

Ferraz, N., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. [Link]

-

LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Reddit. Amino Acid solubility question. [Link]

Sources

- 1. Boc-D-tyr(2,6-CL2-bzl)-OH | C21H23Cl2NO5 | CID 12889146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Tyr(2,6-di-Cl-Bzl)-OH Novabiochem 40298-71-3 [sigmaaldrich.com]

- 3. kianresin.com [kianresin.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. univarsolutions.com [univarsolutions.com]

- 6. productcatalog.eastman.com [productcatalog.eastman.com]

- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. krackeler.com [krackeler.com]

- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 15. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. jocpr.com [jocpr.com]

- 19. who.int [who.int]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. reddit.com [reddit.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide therapeutics necessitates the use of specialized building blocks, among which Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh stands as a critical component for introducing N-methylated and dichlorobenzyl-protected tyrosine residues. Its unique structure offers advantages in creating peptides with enhanced stability and bioavailability. However, the very features that make it a powerful tool in peptide synthesis also warrant a meticulous approach to its handling and safety. This in-depth technical guide provides a framework for researchers to work with this compound with the highest degree of safety and scientific integrity.

Understanding the Hazard Profile: A Multifaceted Analysis

A comprehensive understanding of the potential hazards associated with this compound is the bedrock of safe laboratory practice. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach, informed by the safety profiles of its constituent parts and closely related analogs, is paramount.

Component-Based Hazard Assessment:

-

Boc (tert-Butoxycarbonyl) Group: This common protecting group is generally considered to have low toxicity. However, its removal often involves the use of strong acids, which present their own significant hazards.

-

N-Methyl Group: N-methylation can alter the biological activity and metabolic profile of amino acids. While not acutely toxic, the long-term toxicological effects of many N-methylated compounds are not extensively studied.

-

Tyrosine Core: As a naturally occurring amino acid, tyrosine itself is not hazardous.

-

2,6-Dichlorobenzyl Group: This moiety is derived from 2,6-dichlorobenzyl chloride, a corrosive and lachrymatory substance. While the reactivity is significantly attenuated when incorporated into the tyrosine side chain, it is prudent to consider the potential for irritation and the generation of hazardous decomposition products, such as hydrogen chloride gas, upon combustion.

An analysis of the closely related compound, Boc-Tyr(2,6-di-Cl-Bzl)-OH , provides valuable insight. The Safety Data Sheet from Sigma-Aldrich for this analog recommends the use of eyeshields, gloves, and a type N95 (US) respirator, and classifies it as a combustible solid. This information should be considered the minimum standard for handling this compound.

Physicochemical Properties and Associated Risks:

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C22H25Cl2NO5[1] | Indicates the presence of chlorine, which can lead to the formation of hazardous byproducts upon combustion. |

| Molecular Weight | 454.3 g/mol [1] | A stable solid under normal conditions. |

| Appearance | White to off-white powder | Fine powders can be easily inhaled, necessitating respiratory protection. |

| Melting Point | 121 - 125 °C[2] | Relatively high melting point suggests stability at ambient temperatures. |

| Storage Temperature | 2-8°C[3] | Requires refrigerated storage to maintain stability and prevent degradation. |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE) to minimize exposure.

Primary Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the fine powder.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE) Protocol:

Based on the precautionary principle and data from analogous compounds, the following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing, such as during the handling of larger quantities or during reactions.

-

Hand Protection: Nitrile gloves are the minimum requirement. Consider double-gloving, especially for prolonged handling or when working with solutions. Change gloves immediately if they become contaminated.

-

Respiratory Protection: A NIOSH-approved N95 respirator or higher is essential to prevent the inhalation of the fine powder, especially during weighing and transfer operations.

-

Protective Clothing: A laboratory coat is mandatory. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

Caption: Mandatory PPE for handling this compound.

Step-by-Step Handling and Storage Protocols: Ensuring Procedural Integrity

Adherence to standardized procedures is critical to minimizing risk and ensuring the quality of your research.

Protocol for Weighing and Preparing Solutions:

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

-

Weighing:

-

Place a weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.

-

Close the primary container immediately after dispensing.

-

-

Dissolution:

-

Add the weighed powder to a suitable reaction vessel inside the fume hood.

-

Slowly add the desired solvent (e.g., DMF, NMP) to the vessel, directing the solvent stream to the sides of the vessel to minimize dust generation.

-

Gently swirl or stir the mixture until the solid is fully dissolved.

-

-

Cleanup:

-

Wipe down the spatula and work surface inside the fume hood with a damp cloth.

-

Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

-

Storage Protocol:

-

Temperature: Store this compound in a tightly sealed container in a refrigerator at 2-8°C[3].

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number (57817-43-3)[1], and appropriate hazard warnings.

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

Exposure Response:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Protocol:

-

Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, cover with an inert absorbent material such as vermiculite or sand.

-

Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Caption: Step-by-step spill response workflow.

Disposal Considerations: Environmental Responsibility

The disposal of this compound and any associated waste must be handled in accordance with local, state, and federal regulations for chlorinated organic compounds.

-

Solid Waste: Unused or expired this compound, as well as any contaminated materials (e.g., weigh boats, gloves, absorbent), should be collected in a clearly labeled hazardous waste container.

-

Liquid Waste: Solutions containing this compound should also be collected in a designated hazardous waste container for chlorinated organic solvents. Do not dispose of this material down the drain.

-

Waste Segregation: Keep chlorinated waste streams separate from non-chlorinated waste to facilitate proper disposal and minimize costs[4].

-

Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is a common and effective method for the destruction of chlorinated organic compounds[5].

References

-

ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

-

LookChem. Cas 40298-71-3,BOC-TYR(2,6-DI-CL-BZL). [Link]

-

Carl ROTH. Safety Data Sheet: Boc-L-Tyrosine. [Link]

-

PubChem. Boc-tyr(boc)-OH. [Link]

-

UTHealth. Emergency Response Plan for Biohazardous Materials. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

National Institutes of Health. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions. [Link]

-

Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

-

University of Tennessee, Knoxville. Emergency Response Protocols - Biosafety Program. [Link]

-

Water Corporation. Laboratory chemical waste. [Link]

-

ResearchGate. N-methylation in amino acids and peptides: Scope and limitations. [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

-

Merck Millipore. N-Methylated Amino Acids. [Link]

-

Environmental Science & Technology. Process for Disposal of Chlorinated Organic Residues. [Link]

-

National Institutes of Health. Protecting Groups in Peptide Synthesis. [Link]

-

Agilent. Amino Acid Standard - SAFETY DATA SHEET. [Link]

-

University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

-

MDPI. Relevance and Safe Utilization of Amino Acids in Supplements for Human Nutrition. [Link]

-

ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. [Link]

-

University of Otago. Laboratory chemical waste disposal guidelines. [Link]

-

US EPA. Pesticide Product Label, GLYPHOSATE 41%. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Manual Coupling of Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH

Introduction: Navigating the Challenges of Sterically Hindered N-Methylated Amino Acid Coupling

The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation.[1][2] However, the presence of the N-methyl group introduces significant steric hindrance, which dramatically reduces the nucleophilicity of the secondary amine and slows the kinetics of amide bond formation. The specific amino acid derivative, Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH , presents a formidable synthetic challenge due to the cumulative steric bulk of the N-methyl group, the tert-butoxycarbonyl (Boc) protecting group, and the large, electron-withdrawing 2,6-dichlorobenzyl ether protecting the tyrosine hydroxyl group.[3]

Standard coupling conditions often result in low yields and incomplete reactions.[4] Therefore, specialized, highly efficient coupling methodologies are required to achieve successful incorporation of this and other similarly hindered residues. This guide provides detailed protocols and expert insights into the most effective manual coupling methods for this compound, focusing on the rationale behind reagent selection and procedural steps to empower researchers in the synthesis of complex peptides.

Core Principles for Efficient Coupling

Successful coupling of sterically hindered N-methylated amino acids hinges on the generation of a highly reactive activated species. This is typically achieved through the use of potent coupling reagents that can overcome the steric barriers and facilitate amide bond formation. The most effective reagents for this purpose are generally phosphonium and aminium/uronium salts, particularly those based on 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure).[5] These reagents form highly reactive OAt or Oxyma esters, which are more efficient in acylating the poorly nucleophilic N-methyl amine compared to their 1-hydroxybenzotriazole (HOBt) counterparts.

Recommended Coupling Protocols

This section details three robust protocols for the manual coupling of this compound. The choice of method may depend on the specific sequence, the nature of the N-terminal amine of the peptide-resin, and available laboratory reagents.

Protocol 1: HATU-Mediated Coupling

Rationale: HATU is a highly effective coupling reagent for sterically hindered and N-methylated amino acids due to the formation of a highly reactive OAt-active ester.[1][6] The anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety accelerates the coupling reaction. This protocol is often considered the gold standard for difficult couplings.

Experimental Workflow:

Caption: Workflow for HATU-mediated coupling.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF for Fmoc-based synthesis) or Trifluoroacetic acid (TFA) (for Boc-based synthesis)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes. If the N-terminus is Boc-protected, deprotect using an appropriate TFA solution. If it is Fmoc-protected, deprotect with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Pre-activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP. Add DIPEA (8 equivalents) to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.[1]

-

Coupling: Add the pre-activated amino acid solution to the washed and deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 40°C).

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF, followed by DCM, and then DMF again.

-

Monitoring: Perform a qualitative test to assess the completion of the coupling. For N-methylated amino acids, the traditional ninhydrin test is not effective. The bromophenol blue test is a suitable alternative.[1] If the test indicates incomplete coupling, a second coupling is recommended.

Protocol 2: PyAOP/HOAt-Mediated Coupling

Rationale: PyAOP, in conjunction with HOAt, is another excellent choice for coupling N-methylated amino acids.[7][8] Similar to HATU, it generates a highly reactive OAt ester. PyAOP is a phosphonium salt and can be particularly effective when coupling N-protected N-methyl amino acids to other N-methyl amino acids.[7][8]

Experimental Workflow:

Caption: PyAOP/HOAt coupling workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling and deprotection.

-

Activation Solution: Prepare a solution of this compound (3 equivalents), PyAOP (3 equivalents), and HOAt (3 equivalents) in DMF or NMP.

-

Coupling: Add the activation solution to the resin, followed by the addition of DIPEA (6 equivalents).

-

Reaction: Allow the reaction to proceed for 2-6 hours at room temperature with agitation.

-

Washing: Wash the resin as described in Protocol 1.

-

Monitoring: Use the bromophenol blue test to check for reaction completion and perform a second coupling if necessary.

Protocol 3: DIC/HOAt-Mediated Coupling

Rationale: While carbodiimides like Diisopropylcarbodiimide (DIC) are generally less potent than phosphonium or uronium reagents for hindered couplings, their effectiveness can be significantly enhanced by the addition of HOAt.[5] This method offers a more economical alternative to HATU or PyAOP, though it may require longer reaction times.

Experimental Workflow:

Caption: DIC/HOAt coupling workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Diisopropylcarbodiimide (DIC)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell and deprotect the resin as previously described.

-

Coupling Solution: In a separate flask, dissolve this compound (4 equivalents) and HOAt (4 equivalents) in DMF.

-

Activation and Coupling: Add the amino acid/HOAt solution to the resin, followed by the addition of DIC (4 equivalents).

-

Reaction: Agitate the mixture at room temperature. This method may require longer reaction times, potentially overnight, to achieve a high coupling efficiency.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Monitoring: Check for completion using the bromophenol blue test.

Quantitative Data Summary

| Parameter | Protocol 1: HATU | Protocol 2: PyAOP/HOAt | Protocol 3: DIC/HOAt |

| Amino Acid (equiv.) | 4 | 3 | 4 |

| Coupling Reagent (equiv.) | 3.9 (HATU) | 3 (PyAOP) | 4 (DIC) |

| Additive (equiv.) | - | 3 (HOAt) | 4 (HOAt) |

| Base (equiv.) | 8 (DIPEA) | 6 (DIPEA) | - |

| Solvent | DMF or NMP | DMF or NMP | DMF |

| Reaction Time | 2-4 hours | 2-6 hours | 4-12 hours (or overnight) |

| Pre-activation | Yes (5-10 min) | No | No |

Troubleshooting and Expert Recommendations

-

Double Coupling: For the coupling of this compound, a double coupling strategy is often prudent to ensure the reaction goes to completion.

-

Solvent Choice: NMP can be a superior solvent to DMF for aggregating peptide sequences and can sometimes improve coupling efficiency.

-

Monitoring is Key: Due to the unreliability of the ninhydrin test for secondary amines, the bromophenol blue test is essential for monitoring the reaction progress.

-

Racemization: While the use of HOAt-based reagents generally minimizes racemization, it is still a potential concern with prolonged activation times.[5] Therefore, pre-activation times should be kept to the recommended duration.

-

Guanidinylation Side Reaction: When using aminium/uronium reagents like HATU in excess, there is a risk of N-terminal guanidinylation.[5] Pre-activation of the carboxylic acid before addition to the amine-resin can help mitigate this side reaction.

Conclusion

The successful manual coupling of the sterically demanding amino acid this compound is achievable with the selection of appropriate high-potency coupling reagents and optimized protocols. HATU and PyAOP/HOAt are highly recommended for their efficiency in forming highly reactive OAt esters, which are crucial for acylating the hindered N-methyl amine. While DIC/HOAt presents a more cost-effective option, it may necessitate longer reaction times. By carefully following these detailed protocols and considering the expert recommendations provided, researchers can confidently incorporate this challenging building block into their peptide synthesis workflows, paving the way for the development of novel and potent peptide-based therapeutics.

References

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. Retrieved from [Link]

-

Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

-

Cuevas-Zuviria, B., & Ye, Y. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(20), 13910–13924. Retrieved from [Link]

-

Thieme. (n.d.). Aromatic Hydroxy Groups. Science of Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from [Link]

- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

National Center for Biotechnology Information. (n.d.). Tyrosine bioconjugation – an emergent alternative. PubMed Central. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Incorporation of Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH for the Synthesis of Complex Peptides

Abstract

This document provides a detailed guide for the effective utilization of N-α-tert-Butoxycarbonyl-N-methyl-O-(2,6-dichlorobenzyl)-L-tyrosine (Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH) in solid-phase peptide synthesis (SPPS). This specialized amino acid derivative presents unique challenges due to the steric hindrance imparted by both the N-methyl group and the substituted benzyl ether protecting group on the side chain. This note outlines the rationale behind the selection of this building block, optimal reaction conditions, and robust protocols to ensure high coupling efficiency and final peptide purity. The target audience includes researchers, scientists, and professionals in drug development engaged in the synthesis of peptides with enhanced pharmacological properties.

Introduction: The Rationale for N-Methylation and Advanced Side-Chain Protection

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for modulating their biological activity. N-methylation can confer several advantageous properties, including increased metabolic stability against enzymatic degradation, improved oral bioavailability, and fine-tuning of receptor binding affinity and selectivity.[1][2] However, the secondary amine of N-methylated residues significantly reduces nucleophilicity and introduces steric bulk, making the formation of the subsequent peptide bond a formidable challenge in SPPS.[2][3]

The choice of the side-chain protecting group for tyrosine is equally critical, particularly within the context of Boc-based SPPS.[4][5][6] The standard benzyl (Bzl) ether is susceptible to partial cleavage during the repeated acidic treatments required for Boc group removal (typically 50% TFA in DCM).[5][7] This can lead to undesired side reactions and heterogeneity in the final product. The 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) ether offers enhanced stability to the moderately acidic conditions used for Boc deprotection, ensuring the integrity of the tyrosine side chain throughout the synthesis.[5] It is, however, readily cleaved under the strong acidic conditions of the final cleavage step, such as with anhydrous hydrogen fluoride (HF).[5][8]

This compound is therefore a strategic building block for synthesizing peptides where both enhanced stability and specific conformational constraints imparted by N-methylation are desired.

Core Challenges and Strategic Solutions

Synthesizing peptides with this compound requires addressing two primary hurdles: reduced coupling efficiency and potential side reactions.

Challenge 1: Steric Hindrance and Reduced Nucleophilicity The combination of the N-methyl group and the bulky side chain makes this a sterically hindered amino acid.[2][9][10] Coupling this residue onto a growing peptide chain, or coupling another amino acid onto the N-methylated tyrosine, can be sluggish and incomplete with standard coupling reagents.[11][12]

Strategic Solution: High-Potency Coupling Reagents To overcome this kinetic barrier, the use of highly efficient coupling reagents is mandatory. While standard carbodiimides like DCC with HOBt may prove insufficient, aminium/uronium and phosphonium salt-based reagents are highly recommended.

| Reagent Class | Recommended Reagents | Rationale |

| Aminium/Uronium Salts | HATU, HCTU | Form highly reactive OAt or O-6-ClBt esters, which are more potent than OBt esters.[13][14] HATU is particularly effective for sterically hindered couplings.[2][14] |

| Phosphonium Salts | PyBOP, PyAOP | Generate reactive OBt or OAt esters. PyAOP is especially powerful for difficult couplings, including those involving N-methylated residues.[3][13] |

Challenge 2: Incomplete Reactions and Deletion Sequences Failure to achieve complete coupling results in the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.

Strategic Solution: Reaction Monitoring and Double Coupling Given the low reactivity, it is crucial to monitor the completion of the coupling reaction. The traditional ninhydrin test is ineffective for secondary amines like N-methylated residues.

-

Bromophenol Blue Test: A reliable qualitative test to monitor the presence of unreacted secondary amines on the resin. A blue or green color indicates an incomplete reaction, necessitating a second coupling.[2]

-

Double Coupling: It is standard practice to perform a double coupling for N-methylated amino acids to drive the reaction to completion. The second coupling should be performed with a fresh solution of the activated amino acid.

Experimental Protocols

The following protocols are designed for manual Boc-SPPS on a 0.1 mmol scale using a Merrifield or MBHA resin.

Standard Boc-SPPS Cycle

The general workflow for Boc-SPPS provides the context for the specialized steps required for our target amino acid.

Caption: Final Cleavage and Purification Workflow.

Cleavage Cocktail: A typical high-acidity cleavage cocktail for Boc-SPPS is anhydrous Hydrogen Fluoride (HF). [8]* Reagents: Anhydrous HF, Anisole (scavenger, 5-10% v/v).

-

Procedure:

-

Dry the peptide-resin thoroughly under high vacuum.

-

In a specialized HF cleavage apparatus, cool the vessel containing the peptide-resin and anisole to -78°C (dry ice/acetone bath).

-

Distill anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF under a stream of nitrogen and then high vacuum.

-

Precipitate the crude peptide with cold diethyl ether, wash several times, and dry. [8] Alternative: Trifluoromethanesulfonic acid (TFMSA) can be used as an alternative to HF, though HF is generally more effective. [6][8]

-

Analysis and Purification

High-Performance Liquid Chromatography (HPLC):

-

Analysis: Analytical reversed-phase HPLC (RP-HPLC) is used to assess the purity of the crude peptide. A standard C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically employed. [15]Peptides containing N-methylated residues may exhibit broad peaks or multiple peaks due to the presence of cis/trans isomers of the amide bond, which interconvert slowly on the HPLC timescale. [3]* Purification: Preparative RP-HPLC is used to purify the target peptide from deletion sequences and other impurities. [15] Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide, verifying the successful incorporation of the N-Me-Tyr residue and complete removal of all protecting groups. [16][17]

Conclusion

The successful synthesis of complex peptides using this compound is highly achievable with careful planning and execution. The keys to success are the use of high-potency coupling reagents like HATU or PyAOP, diligent monitoring of reaction completion using the Bromophenol Blue test, and the application of a double-coupling strategy. The acid-stable 2,6-dichlorobenzyl protecting group provides excellent side-chain protection throughout the synthesis and is efficiently removed during the final strong-acid cleavage step. By following these protocols, researchers can confidently incorporate this valuable building block to develop novel peptides with enhanced therapeutic potential.

References

-

Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]

-

Szymanska, W., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available from: [Link]

-

AAPPTec. (2017). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

ResearchGate. Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Available from: [Link]

-

Ariel, N., et al. (1991). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Available from: [Link]

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

-

AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available from: [Link]

-

Rullo, A., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 28(20), 7027. Available from: [Link]

-

Bischoff, R., & Kolbe, H.V.J. (1994). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Journal of Chromatography B: Biomedical Sciences and Applications, 662(2), 261-278. Available from: [Link]

-

Fortier, M.H., et al. (2007). Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. Journal of Proteome Research, 6(5), 1835-1845. Available from: [Link]

-

Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(3), 100720. Available from: [Link]

-

PubMed. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Available from: [Link]

-

Katritzky, A.R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(25), 9534-9540. Available from: [Link]

-

MDPI. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Available from: [Link]

-

AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

-

Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. Available from: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

-

AAPPTec. Peptide Purification. Available from: [Link]

-

ResearchGate. (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. Available from: [Link]

-

Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Available from: [Link]

-

DilunBio Peptide Synthesizer. Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]

-

PubMed Central. Deep learning for peptide identification from metaproteomics datasets. Available from: [Link]

-

Nitecki, D.E., Halpern, B., & Westley, J.W. (1968). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 33(2), 864-866. Available from: [Link]

-

Sabatino, G., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 385-403. Available from: [Link]

-

Waters Corporation. (2017, October 30). Introduction to Peptides and Proteins for Bioanalysis Using LC-MS [Video]. YouTube. Available from: [Link]

-

ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

-

National Institutes of Health. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Available from: [Link]

-

ProteomeXchange. ProteomeXchange Dataset PXD005573. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. peptide.com [peptide.com]

- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 肽偶联剂选择指南 [sigmaaldrich.com]

- 14. file.globalso.com [file.globalso.com]

- 15. peptide.com [peptide.com]

- 16. Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency of Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the sterically hindered amino acid, Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH, in solid-phase peptide synthesis (SPPS). Low coupling efficiency with this particular derivative is a common yet surmountable issue. This document provides in-depth troubleshooting, optimized protocols, and a mechanistic understanding to enhance your synthetic success.

Troubleshooting Guide: Diagnosing and Resolving Low Coupling Efficiency

This section addresses specific issues you might be facing during your experiments in a question-and-answer format.

Question 1: My coupling reaction with this compound is incomplete, even after extended reaction times. What is the primary cause?

Answer: The low coupling efficiency of this compound stems from a combination of two significant steric hindrances:

-

N-methylation: The methyl group on the alpha-amino nitrogen sterically shields the nitrogen, making it a less effective nucleophile. This slows down the rate of amide bond formation.

-

The 2,6-Dichlorobenzyl Protecting Group: The two chlorine atoms on the benzyl group force it into a conformation that significantly crowds the reactive carboxyl group of the tyrosine derivative. This steric bulk makes it difficult for the activated carboxyl group to approach the N-terminal amine of the growing peptide chain.

These two factors combined create a formidable steric barrier, requiring optimized coupling conditions to overcome.

Question 2: I am using a standard carbodiimide coupling reagent like DCC or DIC with HOBt, and the yield is poor. Are there more effective coupling reagents for this amino acid?

Answer: Yes, for highly hindered amino acids like this compound, standard carbodiimide reagents are often insufficient. You should consider using more potent activating reagents.[1] The choice of coupling reagent is crucial for the success of peptide manufacturing.[2]

Here is a comparison of recommended coupling reagents:

| Coupling Reagent | Class | Key Advantages for Hindered Amino Acids |

| HATU | Uronium/Aminium | Considered one of the most efficient coupling reagents, especially for hindered couplings. It forms a highly reactive HOAt ester.[2][3] |

| HBTU | Uronium/Aminium | A widely used and effective coupling reagent, though HATU is generally considered superior for particularly difficult couplings.[2] |

| PyBOP | Phosphonium | A good choice for many standard couplings, but may be less effective than HATU for this specific challenge.[2] |

| PyAOP | Phosphonium | Particularly effective for coupling N-protected N-methyl amino acids.[4] |

| COMU | Uronium/Aminium | A newer generation coupling reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[2] |

Recommendation: For this compound, HATU is the primary recommendation due to its high reactivity. COMU is an excellent alternative with a better safety profile.

Question 3: Can I simply increase the reaction temperature to improve the coupling efficiency?

Answer: Increasing the temperature can indeed enhance the reaction rate and improve coupling efficiency for difficult sequences.[5][6] However, this approach must be used with caution as higher temperatures can also increase the risk of side reactions, most notably racemization.[7] For sterically hindered amino acids, a moderate increase in temperature (e.g., to 40-50°C) can be beneficial, but it's crucial to balance the potential for improved yield against the risk of compromising the peptide's chiral purity.

Question 4: I've noticed resin shrinking during the synthesis after attempting to couple this amino acid. What does this indicate?

Answer: Resin shrinking is often a sign of peptide chain aggregation on the solid support.[8] As the peptide elongates, it can form secondary structures that lead to inter-chain hydrogen bonding. This causes the peptide chains to collapse onto themselves and the resin beads to clump together, effectively making the N-terminal amine inaccessible for the incoming amino acid. The hydrophobicity of the 2,6-dichlorobenzyl group can contribute to this phenomenon.

To mitigate aggregation, you can:

-

Use Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.[8]

-

Modify the Solvent System: Using a solvent mixture like DCM/DMF/NMP (1:1:1) can improve solvation of the growing peptide chain.[8]

Question 5: Would a "double coupling" strategy be effective here?

Answer: Yes, a double coupling strategy is a highly recommended approach for incorporating difficult amino acids.[6][8][9] This involves performing the coupling reaction, washing the resin, and then repeating the coupling step with a fresh solution of the activated amino acid. This ensures that any unreacted N-terminal amines from the first coupling have a second opportunity to react, driving the reaction closer to completion.

Optimized Experimental Protocol for Coupling this compound

This protocol outlines a robust method for the incorporation of this compound using HATU as the coupling reagent.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine (for Fmoc-SPPS) or TFA (for Boc-SPPS) for deprotection prior to this step.

Step-by-Step Procedure:

-

Resin Preparation:

-

Ensure the N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound peptide has been completely removed.

-

Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove any residual deprotection reagents.

-

-

Activation of this compound:

-

In a separate reaction vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.

-

Add DIPEA (6.0 eq.) to the solution.

-

Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the prepared resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring the Reaction: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to monitor the progress of the coupling. A negative test indicates a complete reaction.

-

-

Troubleshooting Mid-Reaction:

-

If the monitoring test is positive after 4 hours, consider the following options:

-

Option A (Double Coupling): Drain the reaction vessel, wash the resin with DMF (3 x 1 min), and repeat steps 2 and 3.

-

Option B (Elevated Temperature): Increase the reaction temperature to 40°C and continue coupling for another 1-2 hours, monitoring closely.

-

-

-

Post-Coupling Wash:

-

Once the coupling is complete (negative monitoring test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and finally with Methanol (3 x 1 min) to ensure all soluble reagents and byproducts are removed.

-

Dry the resin under vacuum.

-

Visualizing the Workflow and Challenges

Coupling Workflow Diagram

Caption: Optimized workflow for coupling sterically hindered amino acids.

The Steric Hindrance Challenge

Caption: The dual steric challenges of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the 2,6-dichlorobenzyl group used if it causes such steric hindrance?

The 2,6-dichlorobenzyl group is employed to provide robust protection for the tyrosine hydroxyl group, which is more acid-sensitive than the benzyl ethers of serine or threonine.[10] The electron-withdrawing chlorine atoms increase the stability of the benzyl ether to the moderately acidic conditions used for Boc deprotection, thereby preventing premature deprotection during the synthesis of long peptides.[10]

Q2: Can I use microwave-assisted peptide synthesis for this coupling?

Yes, microwave-enhanced SPPS can be highly effective for driving difficult couplings of sterically hindered amino acids to completion more quickly and efficiently.[11] The microwave energy can help overcome the activation energy barrier for the reaction.

Q3: Are there any specific side reactions to be aware of when using high-potency coupling reagents like HATU?

While HATU is excellent for promoting coupling, like all coupling reagents, it can potentially lead to racemization, especially if the pre-activation time is too long or if excess base is used.[2] It's important to follow the recommended stoichiometry and activation times closely.

Q4: My peptide sequence is prone to aggregation. Are there any other strategies besides chaotropic salts?

Incorporating backbone-protecting groups, such as the 2,4-dimethoxybenzyl (Dmb) group, on a nearby glycine or other suitable residue can disrupt inter-chain hydrogen bonding and prevent aggregation.[12] Additionally, using pseudoproline dipeptides can be an effective strategy.

Q5: How do I confirm the final purity and identity of my peptide?

After cleavage from the resin and purification, you should use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the purity of your peptide and Mass Spectrometry (MS) to confirm its molecular weight and, therefore, its identity.[6]

References

-

Aapptec Peptides. Boc-Tyr(Bzl)-OH [2130-96-3]. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]

-

ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

-

Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

-

Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

-

How to Optimize Peptide Synthesis? (n.d.). [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]

-

Merck Millipore. Novabiochem® Coupling reagents. [Link]

-

Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]

-

Miranda, L. P., & Kent, S. B. H. (2007). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Protein and Peptide Letters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bachem.com [bachem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. peptide.com [peptide.com]

- 5. csbio.com [csbio.com]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 9. biotage.com [biotage.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]